molecular formula C7H4ClF3O3S B12070291 5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

Cat. No.: B12070291
M. Wt: 260.62 g/mol
InChI Key: RGNZWFXPYRXLHV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, similar thiophene carboxylic acids can be prepared via various methods, including cyclization reactions or direct functionalization of thiophene precursors.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes typical reactions associated with thiophene carboxylic acids, such as nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions: Reactions may involve bases, acids, or metal catalysts. For example, nucleophilic substitution could occur with amines or alkoxides.

      Major Products: The specific products formed depend on reaction conditions, but derivatives with modified substituents on the thiophene ring are common.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) and potential pharmacological properties.

      Medicine: Assessing its therapeutic potential, such as anti-inflammatory or antimicrobial effects.

      Industry: Possible applications in materials science, including semiconductors or liquid crystals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiophene carboxylic acids, such as (CAS No. 2573122-40-2) or (CAS No.

      Uniqueness: Highlight the distinct features of our compound compared to these analogs.

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C7H4ClF3O3S

    Molecular Weight

    260.62 g/mol

    IUPAC Name

    5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

    InChI

    InChI=1S/C7H4ClF3O3S/c8-4-1-3(5(15-4)6(12)13)14-2-7(9,10)11/h1H,2H2,(H,12,13)

    InChI Key

    RGNZWFXPYRXLHV-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(SC(=C1OCC(F)(F)F)C(=O)O)Cl

    Origin of Product

    United States

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